molecular formula C27H31N5O2 B2511052 7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 877799-55-8

7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2511052
CAS No.: 877799-55-8
M. Wt: 457.578
InChI Key: LERDUQWAWIEEIP-UHFFFAOYSA-N
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Description

7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a structurally complex pyrazolo[1,5-a]pyrimidine derivative characterized by a piperazine ring substituted with a 2-(3-methoxyphenoxy)ethyl group at the 7-position. The pyrazolo[1,5-a]pyrimidine core is further functionalized with 2,5-dimethyl and 3-phenyl groups. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological and material science applications.

Biochemical Analysis

Biochemical Properties

7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, the compound has been found to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The binding of this compound to these receptors modulates their activity, influencing cellular signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, the compound’s inhibition of acetylcholinesterase leads to increased acetylcholine levels, which can enhance cholinergic signaling and improve cognitive functions . In smooth muscle cells, the binding of the compound to alpha1-adrenergic receptors results in the relaxation of these muscles, which can alleviate conditions such as hypertension . Furthermore, this compound has been observed to influence gene expression by modulating transcription factors and signaling pathways involved in cellular metabolism and proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s catalytic activity . This inhibition prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and prolonged cholinergic signaling. Additionally, the compound’s binding to alpha1-adrenergic receptors involves interactions with specific amino acid residues in the receptor’s binding pocket, stabilizing the receptor in an inactive conformation . This binding modulates the receptor’s activity, affecting downstream signaling pathways and physiological responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have shown variability depending on the experimental conditions. In in vitro studies, prolonged exposure to the compound has been associated with sustained inhibition of acetylcholinesterase activity and persistent modulation of alpha1-adrenergic receptor signaling . In in vivo studies, the compound’s effects on cellular function have been observed to diminish over time, likely due to metabolic degradation and clearance from the body .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and reduce blood pressure without significant adverse effects . At higher doses, the compound can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s accumulation in tissues and its prolonged interaction with target biomolecules. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic reactions facilitate the compound’s excretion from the body via the kidneys. The compound’s interaction with cytochrome P450 enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions . Additionally, the compound’s metabolites have been shown to retain some biological activity, contributing to its overall pharmacological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake into cells . Once inside the cells, the compound binds to intracellular proteins, including albumin and other carrier proteins, which influence its distribution and localization . The compound’s accumulation in specific tissues, such as the brain and liver, is determined by the expression levels of these transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes and receptors . Additionally, the compound has been observed to accumulate in the endoplasmic reticulum and Golgi apparatus, where it may influence protein synthesis and post-translational modifications . The presence of specific targeting signals and post-translational modifications, such as phosphorylation and glycosylation, may direct the compound to these subcellular compartments .

Biological Activity

The compound 7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS Number: 903857-79-4) is a pyrazolo[1,5-a]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H30N6O2C_{25}H_{30}N_{6}O_{2}, with a molecular weight of 446.5 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core substituted with a piperazine moiety and a methoxyphenoxyethyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₃₀H₃₀N₆O₂
Molecular Weight446.5 g/mol
CAS Number903857-79-4

Antitumor Activity

Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. For instance, compounds related to this structure have been evaluated against various cancer cell lines such as NCI-H1975 and A549. The evaluation was conducted using the MTT assay to determine cell viability post-treatment.

  • In vitro Results : The compound demonstrated notable inhibitory effects on cell proliferation, with IC50 values indicating potent activity compared to control drugs like AZD9291 and olmutinib. For example, related compounds showed IC50 values ranging from 0.297 μM to >50 μM across different cell lines, suggesting that structural modifications can enhance cytotoxicity against specific cancer types .

The proposed mechanism of action for this class of compounds involves the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase activity. This inhibition leads to reduced phosphorylation and subsequent signaling pathways that promote cell survival and proliferation in cancer cells.

Structure-Activity Relationship (SAR)

Research has indicated that modifications in the side chains of pyrazolo[1,5-a]pyrimidines can significantly alter their biological activity:

  • Piperazine Substitution : The presence of the piperazine ring enhances solubility and bioavailability, contributing to improved pharmacokinetic properties.
  • Methoxyphenoxyethyl Group : This substitution appears to play a crucial role in enhancing binding affinity to target receptors involved in tumorigenesis.

Study 1: Antitumor Efficacy

A recent study assessed the antitumor efficacy of various pyrazolo[1,5-a]pyrimidine derivatives, including our compound of interest. The results highlighted that structural modifications led to varying degrees of cytotoxicity against breast cancer cell lines (MDA-MB-231). The most active derivatives exhibited IC50 values below 30 μM, indicating strong potential for further development as therapeutic agents .

Study 2: Neuropharmacological Effects

Preliminary investigations into the neuropharmacological effects of similar compounds suggest potential applications in treating neurological disorders due to their interaction with dopamine receptors. Compounds with similar structural motifs have shown promise in modulating dopaminergic activity, which could be beneficial in conditions like schizophrenia or Parkinson's disease .

Scientific Research Applications

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties. A study highlighted the synthesis of various pyrazolo[1,5-a]pyrimidines and their evaluation against cancer cell lines. These compounds demonstrated promising anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has been noted for its ability to inhibit key enzymes involved in tumor progression, making it a candidate for further development as an anticancer drug .

Enzyme Inhibition

The compound's structural characteristics allow it to act as an inhibitor for several enzymes. Notably, derivatives of pyrazolo[1,5-a]pyrimidine have shown efficacy in inhibiting protein kinases, which are crucial in various signaling pathways associated with cancer and other diseases. This inhibition can lead to reduced cell proliferation and enhanced therapeutic effects when combined with other treatments .

Case Studies

  • Anti-inflammatory Effects : A series of studies on related pyrazolo derivatives demonstrated their anti-inflammatory properties. These compounds were tested for their ability to reduce edema in animal models, showing lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac. This suggests that similar derivatives may also possess favorable safety profiles while exerting anti-inflammatory effects .
  • Cytotoxicity Profiles : In vitro studies assessing the cytotoxicity of these compounds against various cancer cell lines revealed that certain modifications to the pyrazolo[1,5-a]pyrimidine scaffold could enhance potency while minimizing toxicity. These findings are crucial for optimizing drug candidates for clinical use .

Synthesis and Modifications

The synthesis of 7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can be achieved through several synthetic pathways involving the reaction of aminopyrazole derivatives with various electrophiles. Recent advancements have focused on improving yield and selectivity during synthesis while exploring post-synthetic modifications to enhance biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, followed by functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine core . Key steps include:

  • Condensation of 5-amino-3-arylpyrazoles with diketones (e.g., ethyl 2,4-dioxopentanoate) to form the fused pyrazolo-pyrimidine ring .
  • Introduction of the piperazine-ethyl-phenoxy moiety via nucleophilic substitution or coupling reactions under reflux conditions in solvents like ethanol or DMF .
  • Optimization of temperature (60–120°C), solvent polarity, and catalysts (e.g., palladium or copper-based) to enhance selectivity and yield (65–75% reported for analogous compounds) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization employs:

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions and piperazine ring conformation (e.g., δ 3.5–4.0 ppm for piperazine protons) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., m/z 500–550 range for similar derivatives) .
  • X-ray crystallography : Resolve crystal packing and dihedral angles between fused rings (e.g., planar pyrimidine-pyrazole core with <2° deviation) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens include:

  • Kinase inhibition assays : Evaluate binding to ATP pockets using fluorescence polarization .
  • Antimicrobial testing : MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains via broth microdilution .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for specific targets (e.g., kinases)?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) using X-ray structures of target proteins (e.g., PDB entries) to identify key interactions (e.g., hydrogen bonds with methoxyphenoxy groups) .
  • Conduct QSAR studies to correlate substituent electronic properties (Hammett constants) with activity .
  • Validate predictions with free-energy perturbation (FEP) calculations to refine binding poses .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Variable-temperature NMR : Assess dynamic processes (e.g., piperazine ring inversion) causing signal broadening .
  • 2D NMR (COSY, NOESY) : Assign overlapping proton signals (e.g., phenyl vs. pyrimidine protons) .
  • DFT calculations : Compare experimental 13C shifts with theoretical values to confirm tautomeric forms .

Q. How does the 3-methoxyphenoxyethyl-piperazine moiety influence pharmacokinetic properties?

  • Methodological Answer :

  • LogP measurements : Determine lipophilicity via shake-flask method; compare with analogs lacking the methoxy group .
  • Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated oxidation of the methoxy group .
  • Permeability studies : Use Caco-2 cell monolayers to evaluate intestinal absorption (Papp values) .

Q. What experimental designs mitigate low yields in piperazine-ethyl-phenoxy coupling reactions?

  • Methodological Answer :

  • Catalyst screening : Test Pd(OAc)2/Xantphos vs. CuI/1,10-phenanthroline for Buchwald-Hartwig coupling .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. toluene for improved nucleophilicity .
  • Protecting group strategies : Temporarily block reactive sites (e.g., pyrimidine NH) with Boc groups to prevent side reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant structural diversity, with variations in substituents on the core and the nitrogen-containing side chains. Below is a detailed comparison of the target compound with structurally related analogs from the evidence:

Table 1: Structural and Molecular Comparison

Compound Name/Structure Core Substituents Piperazine/Piperidine Substituent Molecular Weight Key Features References
Target Compound 2,5-dimethyl; 3-phenyl 4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl ~478.5 (calculated) Unique 3-methoxyphenoxyethyl-piperazine group; high lipophilicity due to aromatic and methoxy groups
6-ethyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine 6-ethyl; 2,5-dimethyl; 3-phenyl Piperidin-1-yl 376.41 (C20H24N4) Piperidine instead of piperazine; ethyl group at position 6 enhances steric bulk
7-[4-(4-Chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine 3,5-dimethyl; 2-(3-methylphenyl) 4-(4-chlorophenyl)piperazin-1-yl 432.0 (C25H26ClN5) Electron-withdrawing chloro group on piperazine; 3-methylphenyl enhances hydrophobicity
2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine 3,5-dimethyl; 2-(3,4-dimethoxyphenyl) 4-ethylpiperazin-1-yl 395.5 (C22H29N5O2) Ethyl-piperazine improves solubility; dimethoxy groups increase hydrogen-bonding potential
2-ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine 2-ethyl; 3-(4-fluorophenyl); 5-methyl 4-(pyridin-2-yl)piperazin-1-yl 416.49 (C24H25FN6) Pyridinyl-piperazine enhances metal coordination; fluorophenyl introduces electronegativity

Key Structural and Functional Differences

Piperazine Substituents: The target compound’s 4-[2-(3-methoxyphenoxy)ethyl]piperazine group distinguishes it from analogs with simpler substituents (e.g., 4-chlorophenyl in , pyridinyl in ). Piperidine analogs (e.g., ) lack the second nitrogen in the piperazine ring, reducing hydrogen-bonding capacity.

Core Modifications :

  • Substituents at the 2-, 3-, and 5-positions vary significantly. For example, the 2,5-dimethyl-3-phenyl configuration in the target compound contrasts with 3,5-dimethyl-2-(3-methylphenyl) in , which may alter π-π stacking interactions in biological targets.

Synthetic Routes :

  • The target compound’s synthesis could follow methods similar to those for related pyrazolo[1,5-a]pyrimidines, such as ultrasonic-assisted condensation (KHSO4 in aqueous-alcohol media ) or multicomponent reactions with aldehydes .

Physicochemical Properties: Methoxy and phenoxy groups in the target compound enhance lipophilicity (logP ~3.5–4.0 estimated), whereas analogs with chlorophenyl () or trifluoromethyl groups () exhibit higher polarity.

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, insights can be drawn from related studies:

  • Antimicrobial Activity: Pyrazolo[1,5-a]pyrimidines with arylpiperazine groups (e.g., ) have shown activity against pathogens like Fusarium graminearum and Valsa mali . The target’s methoxyphenoxy group may improve membrane penetration.
  • Receptor Interactions: Piperazine-containing analogs (e.g., ) are known to modulate adenosine receptors , suggesting the target compound could interact with similar targets.
  • Synthetic Scalability : Ultrasonic irradiation (as in ) offers efficient, scalable synthesis for such derivatives, with yields exceeding 70% under optimized conditions.

Properties

IUPAC Name

7-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O2/c1-20-18-25(32-27(28-20)26(21(2)29-32)22-8-5-4-6-9-22)31-14-12-30(13-15-31)16-17-34-24-11-7-10-23(19-24)33-3/h4-11,18-19H,12-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERDUQWAWIEEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCOC4=CC=CC(=C4)OC)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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